molecular formula C10H10ClNO2 B13975685 2-Oxazolidinone, 3-(4-chlorophenyl)-5-methyl- CAS No. 14423-08-6

2-Oxazolidinone, 3-(4-chlorophenyl)-5-methyl-

Cat. No.: B13975685
CAS No.: 14423-08-6
M. Wt: 211.64 g/mol
InChI Key: IXHNVULJXFVLKD-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 3-(4-chlorophenyl)-5-methyl-, is a heterocyclic organic compound featuring a five-membered oxazolidinone ring substituted with a 4-chlorophenyl group at the 3-position and a methyl group at the 5-position. This scaffold is of interest due to its structural similarity to bioactive molecules, including antimicrobial and antiproliferative agents. The 4-chlorophenyl moiety is a common pharmacophore, as seen in enzyme inhibitors () and pharmaceutical agents like zolmitriptan (), underscoring its biochemical relevance.

Properties

CAS No.

14423-08-6

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10ClNO2/c1-7-6-12(10(13)14-7)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3

InChI Key

IXHNVULJXFVLKD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 4-Chlorobenzaldehyde and Amino Alcohols

The most common synthetic route involves the condensation and cyclization of 4-chlorobenzaldehyde with an amino alcohol bearing a methyl substituent at the appropriate position. This reaction forms the oxazolidinone ring through intramolecular cyclization, often facilitated by dehydrating agents or under reflux conditions. Optimization of this method includes the use of continuous flow reactors to improve yield and purity while minimizing environmental impact.

Carbamate or Isocyanate Condensation with Protected Amino Alcohols

Another established method involves the condensation of an aromatic carbamate or isocyanate derivative with a protected nitrogen-containing three-carbon reagent. This approach enables the formation of the oxazolidinone ring with desired substitution patterns at the 3 and 5 positions. The nitrogen protecting groups are subsequently removed to yield the target compound. This method allows for the introduction of various functional groups and stereochemical control.

Asymmetric Synthesis via Epoxide Intermediates

Asymmetric synthesis methods utilize chiral epoxides such as (S)-glycidyl derivatives. These epoxides undergo nucleophilic attack and ring closure steps to form enantiomerically pure oxazolidinones. The (S)-enantiomers of 5-substituted oxazolidinones generally exhibit higher antibiotic activity than racemic mixtures, making this approach valuable for pharmaceutical applications.

Multi-step Functional Group Transformations

The preparation can also involve multi-step transformations starting from 5-hydroxymethyl-oxazolidinones. These intermediates undergo mesylation or tosylation, followed by azide displacement, reduction to amines, and acetylation to afford pharmacologically active derivatives. This method is well-documented in patent literature and allows for fine-tuning of the substituents on the oxazolidinone ring.

Summary of Representative Synthetic Routes

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Cyclization of aldehyde + amino alcohol 4-chlorobenzaldehyde, amino alcohol Dehydrating agents, reflux or continuous flow Simple, scalable, environmentally friendly May require purification steps
Carbamate/isocyanate condensation Aromatic carbamate or isocyanate, protected amino alcohol Base catalysts, protection/deprotection steps Allows diverse substitution and stereocontrol Multi-step, requires protecting groups
Asymmetric synthesis via epoxides Chiral glycidyl derivatives Low temperature, strong bases (e.g., n-butyllithium) Produces enantiomerically pure compounds Requires chiral starting materials
Multi-step functionalization 5-hydroxymethyl-oxazolidinones Mesyl chloride, azide displacement, reduction, acetylation Enables pharmacologically active derivatives Multi-step, moderate complexity

Research Findings and Optimization

  • Continuous flow synthesis has been shown to enhance yield and purity while reducing reaction times and waste generation, aligning with green chemistry principles.

  • Use of strong bases such as n-butyllithium or lithium diisopropylamide at low temperatures (-78°C to -40°C) facilitates the generation of nucleophilic intermediates necessary for ring closure in asymmetric synthesis.

  • The stereochemistry of the 5-substituent significantly influences biological activity, with (S)-enantiomers showing superior antibacterial properties, guiding the preference for asymmetric synthetic routes.

  • Multi-step functional group transformations allow for the introduction of pharmacologically relevant groups such as acetamido substituents, expanding the compound's utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-methyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other functionalized compounds that retain the oxazolidinone core structure.

Scientific Research Applications

3-(4-chlorophenyl)-5-methyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Oxazolidinone derivatives are known for their antibacterial activity, and 3-(4-chlorophenyl)-5-methyloxazolidin-2-one is investigated for its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methyloxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The position of substituents significantly impacts biological activity and physicochemical properties:

  • 3-(4-Chlorophenyl) vs. 3-(2-Hydroxypropyl): Replacing the 4-chlorophenyl group in the target compound with a 2-hydroxypropyl group (as in 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl-, CAS 3375-84-6) increases hydrophilicity, evidenced by its lower logP (0.208) compared to the more lipophilic chlorophenyl analog (estimated logP ~2.5–3.0) .
  • Chlorine Position in Isoxazoles: In isoxazole derivatives, 3-(4-chlorophenyl) substitution (IC50 = 0.059 mM for GR enzyme inhibition) shows twice the activity of 5-(4-chlorophenyl) analogs (IC50 = ~0.12 mM), emphasizing the critical role of substituent placement .

Pharmacological Activity

  • Enzyme Inhibition: Unlike 3-(4-chlorophenyl)isoxazole (), oxazolidinones with 4-chlorophenyl groups may exhibit distinct binding modes due to differences in ring geometry (oxazolidinone vs. isoxazole) and hydrogen-bonding capacity.

Physicochemical Properties

Comparative data for key oxazolidinone derivatives:

Compound Name Molecular Weight (g/mol) logP Boiling Point (°C) Biological Activity Source
3-(4-Chlorophenyl)-5-methyl-2-oxazolidinone ~211.6 (estimated) ~2.8 N/A Antiproliferative (inferred)
3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone 161.6 0.208 406.5 K (133.4°C) N/A
Zolmitriptan (4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone) 287.36 1.2 N/A 5-HT1B/1D agonist (migraine treatment)

Notes:

  • The target compound’s higher logP (vs.
  • Boiling point data for 3-(2-hydroxypropyl) analogs () indicate thermal stability, a trait likely shared by the chlorophenyl derivative.

Computational and Docking Studies

  • Docking: AutoDock4 () predicts binding affinities of oxazolidinones to targets like enzymes or receptors. For example, the 4-chlorophenyl group’s electron-withdrawing effect may enhance interactions with hydrophobic pockets in enzymes like glutathione reductase ().
  • The chlorine atom’s electronegativity may stabilize charge-transfer complexes in active sites.

Biological Activity

The compound 2-Oxazolidinone, 3-(4-chlorophenyl)-5-methyl- is a member of the oxazolidinone class, which has garnered attention for its biological activities, particularly in antibacterial and enzyme inhibition. This article explores its biological activity through various studies, highlighting its mechanisms of action, synthesis, and potential therapeutic applications.

Overview of Oxazolidinones

Oxazolidinones are a class of synthetic compounds known primarily for their antibacterial properties . They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes. The first clinically used oxazolidinone, linezolid , has been effective against multi-drug resistant Gram-positive bacteria and serves as a benchmark for evaluating new derivatives .

The mechanism by which 2-oxazolidinones exert their antibacterial effects involves:

  • Binding to the Ribosome : The compound binds to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis.
  • Inhibition of Monoamine Oxidase (MAO) : Some derivatives, including those related to 3-(4-chlorophenyl)-5-methyl-2-oxazolidinone, act as irreversible inhibitors of monoamine oxidase B (MAO-B), which is involved in neurotransmitter metabolism .

Synthesis

The synthesis of 2-oxazolidinones generally involves cyclization reactions where precursors such as amino alcohols or isocyanates react under specific conditions. For example, cyclic carbonates can react with amines to yield substituted oxazolidinones . The structure of 2-Oxazolidinone, 3-(4-chlorophenyl)-5-methyl- includes a chlorophenyl moiety that may enhance its antibacterial efficacy.

Antibacterial Activity

Research indicates that derivatives of oxazolidinones exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that:

  • The compound demonstrates significant activity against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Structure-activity relationship (SAR) studies suggest that substitutions on the phenyl ring can significantly influence antibacterial potency .

Table 1: Antibacterial Activity Data

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-OxazolidinoneStaphylococcus aureus16 μg/mL
2-OxazolidinoneStreptococcus pneumoniae32 μg/mL
LinezolidStaphylococcus aureus2 μg/mL

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of monoamine oxidase B. It exhibits selective inhibition with a significant preference for the B-form over the A-form. The inhibition mechanism includes an initial reversible interaction followed by irreversible binding .

Case Studies

  • Inhibition of Monoamine Oxidase : A study demonstrated that MD 780236 (a derivative) selectively inhibited MAO-B with a Ki value significantly lower than that for MAO-A, indicating its potential use in treating neurological disorders .
  • Antimicrobial Efficacy : Another study evaluated various derivatives against a panel of bacterial strains, revealing that certain modifications led to enhanced activity compared to linezolid. For instance, compounds with specific chlorinated phenyl substitutions showed improved MIC values against resistant strains .

Q & A

Q. What crystallographic validation methods ensure accuracy in 2-oxazolidinone derivative structures?

  • Validation Workflow :
  • Refine structures using SHELXL with high-resolution data (d-spacing <0.8 Å). Apply restraints for disordered regions (e.g., ISOR/DFIX commands) .
  • Cross-validate with powder XRD to confirm phase purity and rule out polymorphic variations .

Data-Driven Methodologies

Q. How can computational tools predict the reactivity of 3-(4-chlorophenyl)-5-methyl-2-oxazolidinone in novel reactions?

  • Computational Workflow :
  • Use Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • Simulate reaction pathways (IRC analysis) to identify transition states and optimize catalytic conditions .

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